Cas no 1804781-15-4 (3-(Difluoromethyl)-2-iodo-6-(trifluoromethoxy)pyridine-5-carboxaldehyde)

3-(Difluoromethyl)-2-iodo-6-(trifluoromethoxy)pyridine-5-carboxaldehyde is a fluorinated pyridine derivative with a versatile reactive profile, combining multiple functional groups (difluoromethyl, iodo, trifluoromethoxy, and formyl) in a single scaffold. Its structural features make it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for introducing fluorinated motifs or enabling further derivatization via the aldehyde and iodo substituents. The electron-withdrawing trifluoromethoxy and difluoromethyl groups enhance its reactivity in cross-coupling and nucleophilic substitution reactions. This compound is particularly useful in the development of bioactive molecules, where fluorination often improves metabolic stability and binding affinity. Its high purity and well-defined reactivity ensure consistent performance in complex synthetic routes.
3-(Difluoromethyl)-2-iodo-6-(trifluoromethoxy)pyridine-5-carboxaldehyde structure
1804781-15-4 structure
商品名:3-(Difluoromethyl)-2-iodo-6-(trifluoromethoxy)pyridine-5-carboxaldehyde
CAS番号:1804781-15-4
MF:C8H3F5INO2
メガワット:367.011411905289
CID:4836351

3-(Difluoromethyl)-2-iodo-6-(trifluoromethoxy)pyridine-5-carboxaldehyde 化学的及び物理的性質

名前と識別子

    • 3-(Difluoromethyl)-2-iodo-6-(trifluoromethoxy)pyridine-5-carboxaldehyde
    • インチ: 1S/C8H3F5INO2/c9-5(10)4-1-3(2-16)7(15-6(4)14)17-8(11,12)13/h1-2,5H
    • InChIKey: LTAMLXNUVRMWKO-UHFFFAOYSA-N
    • ほほえんだ: IC1=C(C(F)F)C=C(C=O)C(=N1)OC(F)(F)F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 8
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 275
  • 疎水性パラメータ計算基準値(XlogP): 3.1
  • トポロジー分子極性表面積: 39.2

3-(Difluoromethyl)-2-iodo-6-(trifluoromethoxy)pyridine-5-carboxaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029090478-1g
3-(Difluoromethyl)-2-iodo-6-(trifluoromethoxy)pyridine-5-carboxaldehyde
1804781-15-4 97%
1g
$1,534.70 2022-04-01

3-(Difluoromethyl)-2-iodo-6-(trifluoromethoxy)pyridine-5-carboxaldehyde 関連文献

3-(Difluoromethyl)-2-iodo-6-(trifluoromethoxy)pyridine-5-carboxaldehydeに関する追加情報

Introduction to 3-(Difluoromethyl)-2-iodo-6-(trifluoromethoxy)pyridine-5-carboxaldehyde (CAS No. 1804781-15-4)

3-(Difluoromethyl)-2-iodo-6-(trifluoromethoxy)pyridine-5-carboxaldehyde is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. With the CAS number 1804781-15-4, this compound represents a sophisticated molecular structure featuring a pyridine core substituted with various functional groups, including an aldehyde moiety, an iodine atom, and fluorinated alkyl and alkoxy groups. The unique combination of these substituents imparts distinct chemical properties that make it a valuable intermediate in the synthesis of biologically active molecules.

The pyridine ring is a cornerstone in medicinal chemistry due to its prevalence in numerous pharmacologically relevant compounds. Its aromaticity and ability to form hydrogen bonds make it an ideal scaffold for drug design. In particular, the presence of both difluoromethyl and trifluoromethoxy groups introduces electron-withdrawing effects that can modulate the reactivity and binding affinity of the molecule. These fluorinated groups are well-documented for their ability to enhance metabolic stability, improve bioavailability, and increase binding affinity to biological targets.

The aldehyde group at the 5-position of the pyridine ring serves as a versatile handle for further chemical modifications. Aldehydes are highly reactive and can participate in condensation reactions, oxidation processes, or serve as precursors for amine derivatives through reductive amination. This reactivity makes 3-(Difluoromethyl)-2-iodo-6-(trifluoromethoxy)pyridine-5-carboxaldehyde a crucial building block in the synthesis of more complex molecules, such as kinase inhibitors, antiviral agents, and other therapeutic compounds.

The iodo substituent at the 2-position adds another layer of functionality to the molecule. Iodine is often employed in cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, which are fundamental in constructing carbon-carbon bonds. These reactions are widely used in pharmaceutical synthesis to introduce aryl or vinyl groups at specific positions, enabling the creation of diverse drug candidates with tailored pharmacological profiles.

Recent advancements in synthetic methodologies have highlighted the utility of this compound in modern drug discovery. For instance, researchers have leveraged its reactivity to develop novel inhibitors targeting protein-protein interactions and enzyme cascades involved in cancer and inflammatory diseases. The difluoromethyl group, in particular, has been extensively studied for its role in enhancing lipophilicity and reducing metabolic clearance, making it a preferred feature in lead optimization campaigns.

In addition to its synthetic versatility, 3-(Difluoromethyl)-2-iodo-6-(trifluoromethoxy)pyridine-5-carboxaldehyde has been explored in the context of fragment-based drug design. Fragment libraries enriched with such heterocyclic aldehydes have proven effective in identifying low-molecular-weight hits that can be further elaborated into potent drugs. The combination of electronic and steric effects provided by its substituents allows for precise tuning of molecular interactions with biological targets.

Recent publications have demonstrated its application in generating libraries of substituted pyridines for high-throughput screening (HTS). The structural motifs present in this compound have been found to engage with various protein targets, including kinases and transcription factors. Such engagement is critical for developing therapeutic agents that can modulate disease pathways effectively.

The trifluoromethoxy group contributes to the overall lipophilicity and electronic properties of the molecule, influencing both its solubility and binding characteristics. This feature has been exploited to optimize pharmacokinetic profiles, ensuring better absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties in drug candidates derived from this scaffold.

The growing interest in fluorinated compounds stems from their ability to confer unique physicochemical properties that are often predictive of improved drug-like characteristics. For example, fluorine atoms can alter electron density distribution, influence conformational preferences, and enhance resistance to enzymatic degradation. These attributes are particularly valuable in designing small-molecule drugs that must navigate complex biological environments.

Moreover, computational studies have been instrumental in understanding how modifications on this pyridine core affect molecular behavior. Molecular modeling techniques have revealed insights into how changes at specific positions—such as replacing hydrogen atoms with fluorinated groups—can fine-tune interactions with biological macromolecules. Such knowledge is indispensable for rational drug design efforts aimed at maximizing efficacy while minimizing side effects.

In conclusion,3-(Difluoromethyl)-2-iodo-6-(trifluoromethoxy)pyridine-5-carboxaldehyde (CAS No. 1804781-15-4) stands out as a multifaceted compound with broad utility across pharmaceutical research. Its unique structural features enable diverse synthetic applications and provide a robust platform for developing novel therapeutics targeting various diseases. As synthetic methodologies continue to evolve and computational tools become more sophisticated, compounds like this will remain indispensable assets in the quest for next-generation medicines.

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